molecular formula C13H11ClFN5S B2610027 7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060205-76-6

7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2610027
CAS No.: 1060205-76-6
M. Wt: 323.77
InChI Key: LQORWQCMDMBKQG-UHFFFAOYSA-N
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Description

7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

    Target of Action

    Triazoles and pyrimidines can interact with a variety of enzymes and receptors in the biological system . .

    Mode of Action

    The mode of action of triazoles and pyrimidines can vary depending on their specific structure and the targets they interact with

    Biochemical Pathways

    Triazoles and pyrimidines can affect various biochemical pathways due to their ability to interact with different enzymes and receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Introduction of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution Reactions:

    Final Modifications: The ethyl group is introduced through alkylation reactions, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiol Derivatives: Produced via reduction reactions.

    Functionalized Triazolopyrimidines: Resulting from substitution reactions.

Scientific Research Applications

7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties. It has shown promising results in inhibiting the growth of cancer cells and pathogens.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolothiadiazine: Known for its anticancer and antimicrobial properties.

    Thiadiazole Derivatives: Exhibits a wide range of pharmacological activities.

Uniqueness

7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 2-chloro-6-fluorobenzylthio group contributes to its potent inhibitory effects on target enzymes and receptors, making it a valuable compound for further research and development.

Biological Activity

7-((2-chloro-6-fluorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has a molecular formula of C12_{12}H12_{12}ClF N4_{4}S and a molecular weight of 298.77 g/mol. Its structure includes a triazole ring fused with a pyrimidine, which is critical for its biological activity.

The biological activity of triazolopyrimidines often involves interaction with various biological targets such as enzymes and receptors. The specific interactions of this compound include:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against CDK-2 .
  • Antimicrobial Activity : Triazolopyrimidines exhibit significant antimicrobial properties. Studies have indicated that modifications to the triazole or pyrimidine rings can enhance potency against various pathogens .

Biological Activity Data

Activity TypeReferenceIC50_{50} Value
CDK Inhibition ~10 μM
Antimicrobial Varies by pathogen
Antitumor Varies by cancer type

Case Studies

Case Study 1: Anticancer Properties
A study evaluated the anticancer potential of related triazolopyrimidine derivatives in vitro against several cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50_{50} values ranging from 0.5 to 5 μM, suggesting that structural modifications significantly impact efficacy .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 10 μg/mL for some compounds in the series, indicating strong antibacterial activity .

Research Findings

Recent research highlights the potential applications of this compound in drug development:

  • Antimalarial Activity : A novel series of compounds derived from similar scaffolds showed promising results against Plasmodium falciparum, with some exhibiting IC50_{50} values below 5 μM .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further exploration in treating inflammatory diseases .

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5S/c1-2-20-12-11(18-19-20)13(17-7-16-12)21-6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORWQCMDMBKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=C(C=CC=C3Cl)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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